Cas no 82409-02-7 (1,9-Bis-Boc-1,5,9-triazanonane)

1,9-Bis-Boc-1,5,9-triazanonane structure
82409-02-7 structure
Product name:1,9-Bis-Boc-1,5,9-triazanonane
CAS No:82409-02-7
MF:C16H33N3O4
MW:331.450924634933
MDL:MFCD11226826
CID:692117
PubChem ID:10404463

1,9-Bis-Boc-1,5,9-triazanonane Chemical and Physical Properties

Names and Identifiers

    • Di-tert-butyl (azanediylbis(propane-3,1-diyl))dicarbamate
    • 1,9-Bis-Boc-1,5,9-triazanonane
    • 12-Oxa-2,6,10-triazatetradecanoic acid, 13,13-dimethyl-11-oxo-,1,1-dimethylethyl ester
    • Bis(2-methyl-2-propanyl) (iminodi-3,1-propanediyl)biscarbamate
    • Boc-2-aminoethanol
    • boc-aminoethanol
    • boc-ethanolamine
    • Boc-glycinol
    • N-Boc-ethanolamine
    • tert-butyl 2-hydroxyethylcarbamate
    • 1,1-Dimethylethyl 13,13-dimethyl-11-oxo-12-oxa-2,6,10-triazatetradecanoate (ACI)
    • Carbamic acid, (iminodi-3,1-propanediyl)bis-, bis(1,1-dimethylethyl) ester (ZCI)
    • 1,9-BisBOC-1,5,9-Triazanonane
    • [3-[[3-[(tert-Butoxycarbonyl)amino]propyl]amino]propyl]carbamic acid tert-butyl ester
    • RXUZRBQIVIUOLJ-UHFFFAOYSA-N
    • C16H33N3O4
    • AKOS022184185
    • TERT-BUTYL N-[3-({3-[(TERT-BUTOXYCARBONYL)AMINO]PROPYL}AMINO)PROPYL]CARBAMATE
    • 1,1-Dimethylethyl 13,13-dimethyl-11-oxo-12-oxa-2,6,10-triazatetradecanoate
    • DB-363123
    • CS-0138288
    • bis[3-(boc-amino)propyl]amine
    • Z1528749074
    • SB83380
    • Di-tert-butyl(azanediylbis(propane-3,1-diyl))dicarbamate
    • F12149
    • MFCD11226826
    • tert-butyl N-{3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)amino]propyl}carbamate
    • DTXSID601145803
    • 1-(Boc-amino)-3-[3-(Boc-amino)propylamino]propane
    • 82409-02-7
    • SCHEMBL1557057
    • Tert-butyl N-[3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]propyl]carbamate
    • EN300-139695
    • SY016956
    • BP-25463
    • AS-47117
    • 1,9-Bis-Boc-1,5,9-triazanoe
    • MDL: MFCD11226826
    • Inchi: 1S/C16H33N3O4/c1-15(2,3)22-13(20)18-11-7-9-17-10-8-12-19-14(21)23-16(4,5)6/h17H,7-12H2,1-6H3,(H,18,20)(H,19,21)
    • InChI Key: RXUZRBQIVIUOLJ-UHFFFAOYSA-N
    • SMILES: O=C(NCCCNCCCNC(OC(C)(C)C)=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 331.24700
  • Monoisotopic Mass: 331.24710654g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 14
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 88.7Ų

Experimental Properties

  • PSA: 95.67000
  • LogP: 3.20530

1,9-Bis-Boc-1,5,9-triazanonane Security Information

1,9-Bis-Boc-1,5,9-triazanonane Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1,9-Bis-Boc-1,5,9-triazanonane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AZ635-1g
1,9-Bis-Boc-1,5,9-triazanonane
82409-02-7 97%
1g
2239.0CNY 2021-07-10
Enamine
EN300-139695-0.25g
tert-butyl N-{3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)amino]propyl}carbamate
82409-02-7 95%
0.25g
$104.0 2023-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1208928-250mg
di-tert-Butyl (azanediylbis(propane-3,1-diyl))dicarbamate
82409-02-7 97%
250mg
¥72.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1208928-100mg
di-tert-Butyl (azanediylbis(propane-3,1-diyl))dicarbamate
82409-02-7 97%
100mg
¥43.00 2024-07-28
Enamine
EN300-139695-10.0g
tert-butyl N-{3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)amino]propyl}carbamate
82409-02-7 95%
10g
$1761.0 2023-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1208928-1g
di-tert-Butyl (azanediylbis(propane-3,1-diyl))dicarbamate
82409-02-7 97%
1g
¥221.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1208928-25g
di-tert-Butyl (azanediylbis(propane-3,1-diyl))dicarbamate
82409-02-7 97%
25g
¥3360.00 2024-07-28
Enamine
EN300-139695-5.0g
tert-butyl N-{3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)amino]propyl}carbamate
82409-02-7 95%
5g
$900.0 2023-06-07
Cooke Chemical
BD3386545-5g
Di-tert-butyl(azanediylbis(propane-3,1-diyl))dicarbamate
82409-02-7 97%
5g
RMB 4971.20 2025-02-21
Cooke Chemical
BD3386545-100mg
Di-tert-butyl(azanediylbis(propane-3,1-diyl))dicarbamate
82409-02-7 97%
100mg
RMB 325.60 2025-02-21

1,9-Bis-Boc-1,5,9-triazanonane Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, 0 °C; 90 - 100 min, 0 °C; 3 h, 0 °C; 0 °C → rt; 20 h, rt
Reference
Synthesis of 2-[3,3'-di-(tert-butoxycarbonyl)-aminodipropylamine]-4,6,-dichloro-1,3,5-triazine as a monomer and 1,3,5-[tris-piperazine]-triazine as a core for the large scale synthesis of melamine (triazine) dendrimers
Chouai, Abdellatif; et al, Organic Syntheses, 2009, 86, 141-150

Synthetic Routes 2

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  12 h, rt
Reference
Construction of polyamine-modified uridine and adenosine derivatives-evaluation of DNA binding capacity and cytotoxicity in vitro
Ghatnekar, Johannes; et al, Bioorganic & Medicinal Chemistry, 2007, 15(23), 7426-7433

Synthetic Routes 3

Reaction Conditions
1.1 Solvents: Dichloromethane
1.2 Reagents: Water Solvents: Diethyl ether
Reference
Chemoselective synthesis of protected polyamines and facile synthesis of polyamine derivatives using O-alkyl-O'-(N-succinimidyl) carbonates
Adamczyk, Maciej; et al, Organic Preparations and Procedures International, 1998, 30(3), 339-348

Synthetic Routes 4

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  overnight, rt
Reference
Selective synthesis of carbamate protected polyamines using alkyl phenyl carbonates
Pittelkow, Michael; et al, Synthesis, 2002, (15), 2195-2202

Synthetic Routes 5

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 3, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  acidified, rt
Reference
Comparison of MRI Properties between Multimeric DOTAGA and DO3A Gadolinium-Dendron Conjugates
Ndiaye, Maleotane; et al, Inorganic Chemistry, 2019, 58(19), 12798-12808

Synthetic Routes 6

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  2 h, 0 °C; 5 h, 0 °C; 14 h, 25 °C
Reference
Kilogram-Scale Synthesis of a Second-Generation Dendrimer Based on 1,3,5-Triazine Using Green and Industrially Compatible Methods with a Single Chromatographic Step
Chouai, Abdellatif; et al, Journal of Organic Chemistry, 2008, 73(6), 2357-2366

Synthetic Routes 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  3 h, 60 °C
1.2 3 h, 60 °C
Reference
Specific Targeting of Acetylcholinesterase and Butyrylcholinesterase Recognition Sites. Rational Design of Novel, Selective, and Highly Potent Cholinesterase Inhibitors
Savini, Luisa; et al, Journal of Medicinal Chemistry, 2003, 46(1), 1-4

Synthetic Routes 8

Reaction Conditions
1.1 Solvents: Toluene ;  6 h, 60 °C
1.2 Solvents: Toluene ;  18 h, 60 °C
Reference
Synthesis, nanoprecipitation and pH sensitivity of amphiphilic linear-dendritic hybrid polymers and hyperbranched-polydendrons containing tertiary amine functional dendrons
Rogers, Hannah E.; et al, Soft Matter, 2015, 11(35), 7005-7015

Synthetic Routes 9

Reaction Conditions
1.1 Solvents: Methanol ;  -80 °C; 1 h, -80 °C
Reference
Membrane-active phenylalanine-conjugated lipophilic norspermidine derivatives with selective antibacterial activity
Konai, Mohini M.; et al, Journal of Medicinal Chemistry, 2014, 57(22), 9409-9423

Synthetic Routes 10

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  30 min, 0 °C; 3 h, 0 °C; 1 h, rt
Reference
Covalent capture of self-assembled rosette nanotubes
Deng, Bo-Liang; et al, Macromolecules (Washington, 2012, 45(17), 7157-7162

1,9-Bis-Boc-1,5,9-triazanonane Raw materials

1,9-Bis-Boc-1,5,9-triazanonane Preparation Products

Additional information on 1,9-Bis-Boc-1,5,9-triazanonane

Recent Advances in the Application of 1,9-Bis-Boc-1,5,9-triazanonane (CAS: 82409-02-7) in Chemical Biology and Pharmaceutical Research

The compound 1,9-Bis-Boc-1,5,9-triazanonane (CAS: 82409-02-7) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This bifunctional Boc-protected triazanonane derivative serves as a critical building block in the synthesis of complex molecular architectures, particularly in the development of novel drug candidates and bioactive probes. Recent studies have highlighted its utility in facilitating selective modifications of biomolecules, enabling the exploration of new therapeutic targets and mechanisms of action.

One of the most notable advancements involves the use of 1,9-Bis-Boc-1,5,9-triazanonane as a key intermediate in the synthesis of polyamine-based drug conjugates. Polyamines, such as spermidine and spermine, play crucial roles in cellular processes, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. Researchers have leveraged the Boc-protected triazanonane scaffold to develop polyamine analogs with enhanced stability and target specificity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of this compound into a series of polyamine-drug conjugates, which exhibited improved pharmacokinetic properties and reduced off-target effects in preclinical models.

In addition to its role in drug development, 1,9-Bis-Boc-1,5,9-triazanonane has been employed in the design of molecular probes for studying protein-protein interactions (PPIs). The compound's ability to act as a spacer or linker has enabled the construction of bifunctional probes that can simultaneously engage multiple protein targets. A recent study in Chemical Communications showcased the use of this compound in the development of a photoaffinity labeling probe, which facilitated the identification of transient PPIs in live cells. This breakthrough has opened new avenues for understanding complex signaling networks and identifying potential therapeutic targets.

Another emerging application of 1,9-Bis-Boc-1,5,9-triazanonane is in the field of bioconjugation chemistry. The compound's Boc-protected amine groups provide a convenient handle for selective deprotection and subsequent functionalization, making it an attractive choice for site-specific modifications of peptides and proteins. A 2024 report in Bioconjugate Chemistry detailed the use of this compound in the synthesis of antibody-drug conjugates (ADCs), where it served as a stable linker between the antibody and cytotoxic payload. The resulting ADCs demonstrated enhanced serum stability and tumor-targeting efficiency in vivo, underscoring the compound's potential in next-generation biotherapeutics.

Despite these promising developments, challenges remain in optimizing the synthetic routes and scalability of 1,9-Bis-Boc-1,5,9-triazanonane. Recent efforts have focused on streamlining its production through catalytic methods and green chemistry approaches. For example, a 2023 study in Organic Process Research & Development reported a scalable, one-pot synthesis of the compound using a palladium-catalyzed amination reaction, which significantly improved yield and reduced waste generation. Such advancements are critical for meeting the growing demand for this versatile building block in both academic and industrial settings.

In conclusion, 1,9-Bis-Boc-1,5,9-triazanonane (CAS: 82409-02-7) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications span drug development, molecular probe design, and bioconjugation chemistry, with recent studies highlighting its potential to address unmet medical needs. Future research will likely focus on further optimizing its synthetic accessibility and expanding its utility in emerging therapeutic modalities, such as targeted protein degradation and nucleic acid-based therapies.

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Amadis Chemical Company Limited
(CAS:82409-02-7)1,9-Bis-Boc-1,5,9-triazanonane
A864417
Purity:99%
Quantity:10g
Price ($):157.0